Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate
Overview
Description
Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic or nucleophilic trifluoromethylation reactions.
Coupling Reactions: The final coupling of the benzyl group with the pyrrolidine and trifluoromethyl-substituted phenyl group is achieved using carbamate formation reactions, often involving reagents like carbonyldiimidazole or phosgene derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural complexity and functional group diversity.
Medicine:
- Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.
Industry:
- Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The benzyl group may facilitate binding to hydrophobic pockets within target proteins.
Comparison with Similar Compounds
- Benzyl methyl(2-(pyrrolidin-1-yl)-1-phenylethyl)carbamate
- Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-chlorophenyl)ethyl)carbamate
- Benzyl methyl(2-(pyrrolidin-1-yl)-1-(4-fluorophenyl)ethyl)carbamate
Comparison:
Uniqueness: The presence of the trifluoromethyl group in Benzyl methyl(2-(pyrrolidin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethyl)carbamate distinguishes it from similar compounds, as this group significantly influences the compound’s chemical reactivity and biological activity.
Reactivity: The trifluoromethyl group enhances the compound’s stability and resistance to metabolic degradation, making it a more robust candidate for pharmaceutical applications.
Biological Activity: The trifluoromethyl group can improve the compound’s ability to interact with biological targets, potentially leading to more potent and selective effects.
Properties
IUPAC Name |
benzyl N-methyl-N-[2-pyrrolidin-1-yl-1-[3-(trifluoromethyl)phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2/c1-26(21(28)29-16-17-8-3-2-4-9-17)20(15-27-12-5-6-13-27)18-10-7-11-19(14-18)22(23,24)25/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUDCFIXKXWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375212 | |
Record name | Benzyl methyl{2-(pyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-69-4 | |
Record name | Benzyl methyl{2-(pyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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